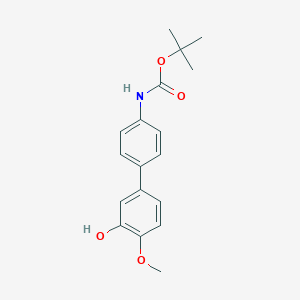![molecular formula C17H19NO4S B6380507 2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261941-70-1](/img/structure/B6380507.png)
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (M5PPSP-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 518.6 g/mol and a melting point of 154-155°C. M5PPSP-95 has a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics.
Scientific Research Applications
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triglycerides in the liver. It has also been used as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). In addition, it has been used to study the effects of oxidative stress on the cell cycle and apoptosis.
Mechanism of Action
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% inhibits the activity of the enzymes DGAT and PDE4 by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thus inhibiting their activity.
Biochemical and Physiological Effects
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to inhibit the synthesis of triglycerides in the liver, as well as the breakdown of cAMP. It has also been shown to reduce oxidative stress in cells, and to induce cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time. However, the compound is relatively insoluble in water, making it difficult to prepare solutions for use in experiments.
Future Directions
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% could be used in further studies of the effects of oxidative stress on the cell cycle and apoptosis. Additionally, it could be used to study the effects of DGAT and PDE4 inhibition on other biochemical processes, such as fatty acid synthesis and cAMP metabolism. It could also be used in studies of other diseases and conditions involving DGAT and PDE4 inhibition, such as diabetes and obesity. Finally, it could be used in studies of the effects of DGAT and PDE4 inhibitors on drug metabolism, as well as in the development of new drugs targeting these enzymes.
Synthesis Methods
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized from the reaction of 4-methoxy-2-methylphenol and 3-(pyrrolidinylsulfonyl)phenol. This reaction is typically conducted in a basic, aqueous solution at a temperature of 80°C. The reaction is complete after 20-30 minutes, and the product is then isolated and purified by recrystallization.
properties
IUPAC Name |
2-methoxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-17-8-7-14(12-16(17)19)13-5-4-6-15(11-13)23(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYCKEOUGJAINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685806 |
Source


|
| Record name | 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261941-70-1 |
Source


|
| Record name | 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

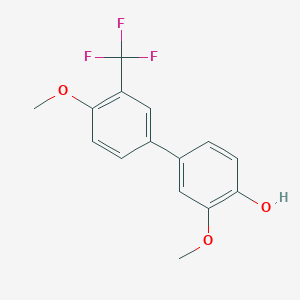
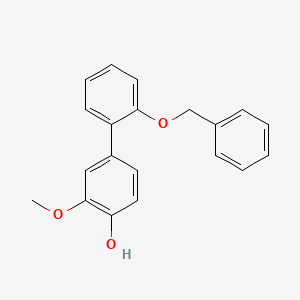

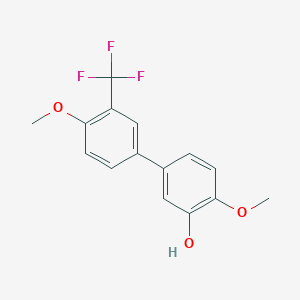


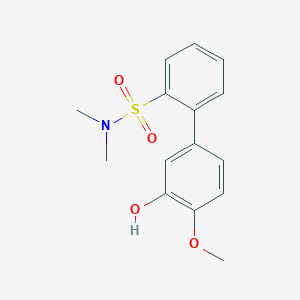
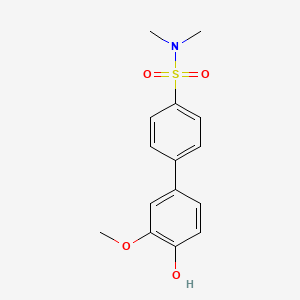
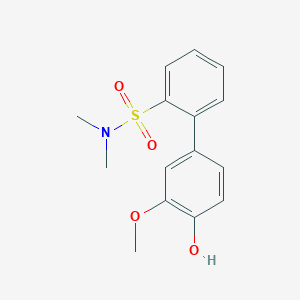



![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
